4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine
Description
This compound features a pyrimidine core substituted with a 6-ethoxy group, a 2-methyl group, and a piperazine ring linked to a 3,4-dimethoxybenzoyl moiety. Its molecular formula is C₂₀H₂₇N₅O₃ (calculated molecular weight: 385.5 g/mol). Structural analogs often vary in substituents on the benzoyl/piperazine or pyrimidine moieties, which affects physicochemical and biological behaviors .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-5-28-19-13-18(21-14(2)22-19)23-8-10-24(11-9-23)20(25)15-6-7-16(26-3)17(12-15)27-4/h6-7,12-13H,5,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMDAJQZLGVWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the piperazine derivative: The piperazine ring is first substituted with the 3,4-dimethoxybenzoyl group through a nucleophilic substitution reaction.
Formation of the pyrimidine ring: The pyrimidine ring is synthesized separately and then functionalized with ethoxy and methyl groups.
Coupling reaction: The piperazine derivative is then coupled with the functionalized pyrimidine ring under appropriate conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Implications
- Drug Design : The 3,4-dimethoxybenzoyl-piperazine scaffold is understudied compared to sulfonamide derivatives. Its lipophilic profile merits exploration in CNS-targeted therapies.
- Synthetic Optimization : Higher yields in sulfonamide analogs (e.g., 76% in ) suggest room for improving the target compound’s synthesis via optimized coupling conditions.
Biological Activity
4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₃N₃O₄
- Molecular Weight : 357.39 g/mol
The presence of a piperazine moiety and a pyrimidine ring suggests potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized to modulate the activity of enzymes or receptors involved in various physiological processes.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing piperazine rings have shown efficacy against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Potential
Studies have demonstrated that related pyrimidine derivatives possess anticancer activity. The compound may inhibit cancer cell proliferation by inducing apoptosis or disrupting signaling pathways critical for tumor growth. For example, some pyrimidine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells .
Case Studies and Research Findings
- Inhibition of Dihydrofolate Reductase : A study focused on pyrimidine derivatives indicated that modifications at the 6-position could enhance inhibitory activity against Plasmodium falciparum DHFR. This suggests that similar modifications in this compound could potentially yield effective antimalarial agents .
- Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of benzoxazole derivatives, which share structural similarities with the compound . These derivatives demonstrated significant inhibition against various bacterial strains, suggesting that this compound may exhibit similar effects.
- Pharmacokinetic Studies : Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies on related compounds indicate that modifications can significantly impact their metabolic stability and bioavailability .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
